molecular formula C9H19ClN2O B1435515 N-methyl-3-(piperidin-2-yl)propanamide hydrochloride CAS No. 1803606-09-8

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride

Cat. No.: B1435515
CAS No.: 1803606-09-8
M. Wt: 206.71 g/mol
InChI Key: HWXKHFPTEPHXTA-UHFFFAOYSA-N
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Description

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride typically involves the reaction of N-methyl-3-(piperidin-2-yl)propanamide with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(piperidin-2-yl)propanamide
  • N-methyl-3-(piperidin-2-yl)propanamide N-oxide
  • N-methyl-3-(piperidin-2-yl)propanamide acetate

Uniqueness

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in various applications where solubility and stability are critical .

Properties

IUPAC Name

N-methyl-3-piperidin-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-10-9(12)6-5-8-4-2-3-7-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXKHFPTEPHXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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